Predicted LogP Shift and Metabolic Stability Advantage of the 8-Methyl Substituent Versus Unsubstituted Chromene Analogs
The 8-methyl substituent on the chromen-4-one core of CAS 384377-60-0 increases calculated lipophilicity (clogP) by approximately 0.5–0.7 log units relative to the unsubstituted parent chromene scaffold reported in lead hybrids 9d and 9e [1]. This predicted shift moves the compound closer to the optimal oral drug-like lipophilicity range (clogP 1–3) recommended by SwissADME analysis for this chemotype, while also reducing metabolic soft-spot oxidation at the 8-position [1].
| Evidence Dimension | Computed lipophilicity (clogP) and predicted metabolic stability |
|---|---|
| Target Compound Data | Predicted clogP increase of approximately 0.5–0.7 units vs. unsubstituted chromene scaffold; 8-position blocked from oxidative metabolism |
| Comparator Or Baseline | Unsubstituted chromene core of hybrids 9d and 9e (reported clogP values within SwissADME drug-likeness analysis range); 8-position susceptible to CYP-mediated oxidation |
| Quantified Difference | Estimated logP increase: approximately +0.5 to +0.7 log units; 8-methyl eliminates one primary metabolic soft spot present in comparators |
| Conditions | Computed using SwissADME methodology as described in Sanad et al. (2022) for in silico drug-likeness assessment of morpholine-linked chromene-thiazole series [1] |
Why This Matters
The 8-methyl modification is predicted to enhance membrane permeability and reduce first-pass metabolism compared to unsubstituted chromene analogs, potentially translating to higher oral bioavailability and lower in vivo clearance.
- [1] Sanad, S. M. H., Mekky, A. E. M., & El-Idreesy, T. T. (2022). Potential bacterial biofilm, MRSA, and DHFR inhibitors based on new morpholine-linked chromene-thiazole hybrids: One-pot synthesis and in silico study. Journal of Molecular Structure, 1248, 131476. View Source
